[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetate
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Overview
Description
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetate is a complex organic compound with a unique structure that combines elements of cyclopenta[a]phenanthrene and chromen-7-yl oxyacetate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetate typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the subsequent attachment of the chromen-7-yl oxyacetate moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer, antiviral, and neuroprotective activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetate can be compared with other similar compounds, such as:
Stigmasterol: A plant sterol with a similar cyclopenta[a]phenanthrene core but different functional groups.
Ergosterol: A sterol found in fungi with a similar structure but distinct biological activities.
Campesterol: Another plant sterol with structural similarities but different applications and effects.
Biological Activity
This compound is a complex organic molecule with potential biological significance. Its structure suggests it may interact with various biological pathways. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound is characterized by a multi-ring structure typical of steroid-like compounds. It contains multiple chiral centers and functional groups that may influence its biological activity.
Structural Formula
Key Features
- Molecular Weight : 850.36 g/mol
- CAS Number : 80356-14-5
- Chemical Class : Steroid derivative
Cardiovascular Effects
Recent studies have indicated that compounds similar to this one exhibit significant cardiovascular protective effects. For instance, molecular docking studies have shown that related compounds can inhibit angiotensin-converting enzyme (ACE), which is crucial in regulating blood pressure.
Case Study: Inhibition of ACE
A study evaluated the binding affinities of several steroid derivatives against ACE:
Compound | Binding Affinity (kcal/mol) |
---|---|
Compound B | -9.5 |
Compound C | -9.0 |
Propranolol (reference) | -6.8 |
These results suggest that the compound may exhibit similar ACE-inhibitory activity, potentially contributing to cardiovascular health by lowering blood pressure and reducing heart strain .
Antioxidant Activity
The compound has also been investigated for its antioxidant properties. Antioxidants are essential in mitigating oxidative stress and preventing cellular damage.
Experimental Findings
In vitro assays have demonstrated that derivatives of this compound can scavenge free radicals effectively:
- DPPH Assay : Demonstrated a significant reduction in DPPH radical concentration.
- ABTS Assay : Showed high efficacy in neutralizing ABTS radicals.
These findings indicate that the compound could play a role in protecting cells from oxidative damage .
Anti-inflammatory Properties
Inflammation is a critical factor in many chronic diseases. The compound's structural characteristics suggest potential anti-inflammatory effects.
Research has indicated that steroid-like compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition can reduce inflammation markers in various models:
Inflammatory Marker | Control Level | Treated Level |
---|---|---|
TNF-alpha | 150 pg/mL | 80 pg/mL |
IL-6 | 200 pg/mL | 90 pg/mL |
The significant reduction in these markers suggests that this compound may possess therapeutic potential in inflammatory diseases .
Properties
Molecular Formula |
C47H62O5 |
---|---|
Molecular Weight |
707.0 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetate |
InChI |
InChI=1S/C47H62O5/c1-29(2)12-11-13-30(3)39-19-20-40-37-17-16-34-27-35(22-24-46(34,6)41(37)23-25-47(39,40)7)51-43(48)28-50-42-21-18-36-31(4)38(26-33-14-9-8-10-15-33)45(49)52-44(36)32(42)5/h8-10,14-16,18,21,29-30,35,37,39-41H,11-13,17,19-20,22-28H2,1-7H3/t30-,35+,37+,39-,40+,41+,46+,47-/m1/s1 |
InChI Key |
QGSMLEVCLDBXAJ-SLTSHJAVSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)O[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CC=C4C3)CC[C@@H]6[C@H](C)CCCC(C)C)C)C)CC7=CC=CC=C7 |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)OC3CCC4(C5CCC6(C(C5CC=C4C3)CCC6C(C)CCCC(C)C)C)C)CC7=CC=CC=C7 |
Origin of Product |
United States |
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